(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-15-13-16(2)33(29-15)22-14-21(27-18(4)28-22)31-9-11-32(12-10-31)25(34)23-17(3)35-30-24(23)19-7-5-6-8-20(19)26/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCTVJPRALFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural similarities with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5). Key differences include:
- Core Heterocycles: The target compound employs an isoxazole ring, whereas ’s analogs use thiazole and triazole systems.
- Substituent Effects : The 2-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl groups in ’s analogs. Chlorine’s higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability .
- Planarity : highlights that fluorophenyl groups in its compounds adopt perpendicular orientations relative to the molecular plane. The target compound’s 2-chlorophenyl group may induce similar steric effects, influencing crystallinity and solubility .
Pharmacological Implications
- Kinase Inhibition : The pyrimidine-piperazine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The dimethylpyrazole substituent could modulate selectivity for ATP-binding pockets.
- Ferroptosis Induction: notes that synthetic compounds can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s electrophilic groups (e.g., chlorophenyl) may promote lipid peroxidation, a hallmark of ferroptosis, though this requires experimental validation .
Research Findings and Limitations
- Bioactivity Gaps: No direct studies on the target compound’s efficacy or toxicity are available. highlights the importance of structural characterization for bioactive compounds, suggesting the need for assays targeting cancer or infectious disease models .
- Natural vs. Synthetic : Unlike plant-derived biomolecules (), the synthetic nature of the target compound may offer advantages in purity and scalability but pose challenges in biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
